molecular formula C18H14Cl2N2O2S B2984455 2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone CAS No. 339015-52-0

2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B2984455
CAS RN: 339015-52-0
M. Wt: 393.28
InChI Key: GYLPDPYAKXZPOO-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone (ASDCM) is a quinazolinone derivative that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a highly reactive molecule, which makes it useful for a range of synthetic and biological applications. ASDCM has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinones, including derivatives similar to 2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone, are synthesized through various chemical reactions and have shown a wide range of biological activities:

  • Analgesic Activity : Quinazolinone derivatives have demonstrated significant analgesic activities in preclinical models. For instance, compounds synthesized from methyl anthranilate and N-(3- methoxyphenyl)-methyl dithiocarbamic acid exhibited analgesic activity comparable to standard drugs (Osarumwense Peter Osarodion, 2023).

  • Antimicrobial Activity : Various quinazolinone derivatives have been investigated for their antimicrobial properties against a spectrum of bacterial and fungal strains. The synthesis of these derivatives involves reactions with different halides and conditions, demonstrating the versatility of quinazolinones as potential antimicrobial agents (M. El-hashash et al., 2011).

Chemical Properties and Synthesis Techniques

  • One-Pot Synthesis : Innovative methods have been developed for the efficient synthesis of quinazolinones, including one-pot procedures that streamline the creation of these compounds. These methods offer new avenues for generating quinazolinone derivatives with diverse functional groups, potentially leading to novel applications in medicinal chemistry (R. Cheng et al., 2013).

  • Antioxidant Properties : The evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant activities has revealed structure-activity relationships that inform the design of potent antioxidant compounds. This research underlines the potential of quinazolinones in developing treatments for oxidative stress-related diseases (Janez Mravljak et al., 2021).

properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-3-8-25-18-21-14-7-5-4-6-11(14)17(23)22(18)15-10-16(24-2)13(20)9-12(15)19/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLPDPYAKXZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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